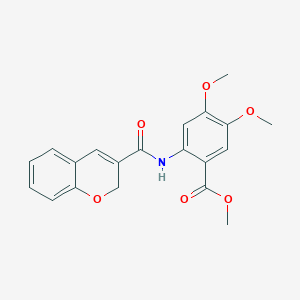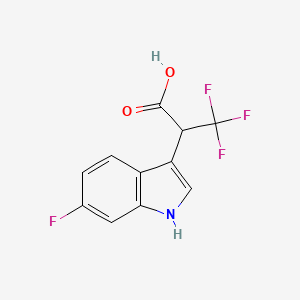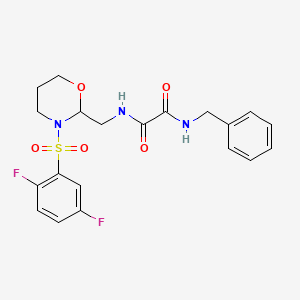
methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate” is a complex organic compound. It contains a chromene core, which is a common structure in many natural products and pharmaceuticals . The compound also has a carbonylamino group attached to the chromene, a methoxy group at the 4 and 5 positions, and a benzoate group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene core, with the carbonylamino, methoxy, and benzoate groups providing additional complexity. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, coumarin derivatives are known to participate in a variety of chemical reactions. These can include reactions at the carbonyl group, as well as reactions involving the aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the chromene core, along with the carbonylamino, methoxy, and benzoate groups, would likely result in a compound with significant aromatic character .Applications De Recherche Scientifique
Synthesis of Functionalized Chromenes
Research has demonstrated effective methodologies for synthesizing functionalized 2H-chromene derivatives. One study outlined a one-pot synthesis approach for creating these compounds through a three-component reaction that involves the use of triphenylphosphine as a mediator. This process highlights the versatility of 2H-chromene derivatives in organic synthesis and their potential application in developing pharmaceuticals and natural products (Bayat et al., 2010).
Microwave-Assisted Cyclization
Another study utilized microwave irradiation to achieve cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, yielding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method provides a rapid and efficient way to synthesize chromene derivatives, potentially useful in drug discovery and materials science (Dao et al., 2018).
Catalysis Involving Chromene Derivatives
In the context of catalysis, one study described the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2 as the carbon source. This research demonstrates the potential of chromene derivatives in sustainable chemistry, highlighting their role in carbon capture and utilization strategies (Das et al., 2016).
Natural Product Isolation
Chromene derivatives have also been identified in natural products. For instance, research on Piper aduncum led to the isolation of methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate among other compounds, underscoring the occurrence of chromene structures in nature and their potential biological activities (Baldoqui et al., 1999).
Advanced Materials Development
Research into the synthesis and application of chromene derivatives extends into materials science. For example, a study on the synthesis of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions highlights the potential of chromene-based compounds in the development of new materials and catalysts (Budzisz et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-24-17-9-14(20(23)26-3)15(10-18(17)25-2)21-19(22)13-8-12-6-4-5-7-16(12)27-11-13/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBSESHENKWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)
![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)


![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)

![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)

